Oroxylin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Oroxylin A is a naturally occurring flavonoid found in plants like Scutellaria baicalensis, commonly known as skullcap []. It has gained increasing interest in scientific research due to its diverse range of potential health benefits. Here's a closer look at some of the ongoing research areas:

Anti-inflammatory Properties

Oroxylin A exhibits anti-inflammatory effects by modulating various cellular pathways []. Studies suggest it can suppress the production of inflammatory mediators and reduce the activity of immune cells involved in inflammation []. This makes it a potential candidate for treating inflammatory conditions like arthritis, allergies, and inflammatory bowel disease [, ].

Neuroprotective Effects

Research suggests Oroxylin A may have neuroprotective properties. Studies on animal models indicate its potential to improve memory and learning, and protect brain cells from damage caused by oxidative stress []. These findings warrant further investigation into its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Management of Attention Deficit Hyperactivity Disorder (ADHD)

Preliminary research suggests Oroxylin A may improve symptoms associated with ADHD. Studies show it can enhance cognitive function and reduce hyperactivity in animal models []. However, more research is needed to confirm these effects in humans and determine its safety and efficacy for managing ADHD [].

Other Potential Applications

Scientific research is exploring the potential benefits of Oroxylin A in various other areas. These include:

- Cancer: Studies suggest Oroxylin A may have anti-cancer properties by inhibiting the growth and proliferation of cancer cells [].

- Antioxidant activity: Oroxylin A exhibits antioxidant properties, which could help protect cells from damage caused by free radicals [].

- Antiviral effects: Some studies indicate Oroxylin A may possess antiviral properties against certain viruses [].

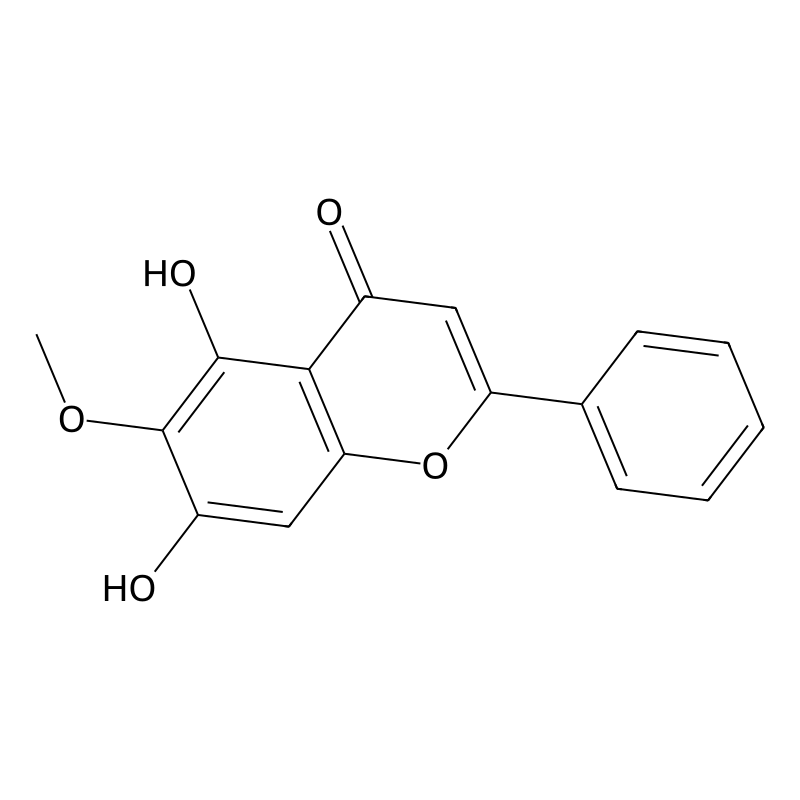

Oroxylin A is a naturally occurring flavonoid classified as an O-methylated flavone, primarily sourced from medicinal plants such as Scutellaria baicalensis, Scutellaria lateriflora, and the tree Oroxylum indicum. Its chemical structure is characterized by a molecular formula of C₁₆H₁₂O₅, with a molecular weight of approximately 284.26 g/mol. Specifically, Oroxylin A features two hydroxyl groups at positions 5 and 7, and a methoxy group at position 6 of the chromen-4-one backbone .

Oroxylin A exhibits a range of biological activities that contribute to its therapeutic potential. It has been shown to possess significant antioxidant properties, reducing oxidative stress and enhancing antioxidant enzyme activity in various biological models. Furthermore, Oroxylin A modulates critical signaling pathways involved in inflammation and cancer, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways. Preclinical studies have indicated its efficacy against several conditions, such as cancer, cardiovascular diseases, inflammation, and neurodegenerative disorders .

The synthesis of Oroxylin A has been explored through various methods:

- From Baicalin: As detailed in patent literature, this method includes:

- Esterification of Baicalin.

- Methylation to form Oroxylin A glucuronide methyl ester.

- De-glycosylation to yield Oroxylin A.

- Direct Extraction: Oroxylin A can also be extracted from plant sources where it naturally occurs, though this method may not be as efficient or scalable as synthetic routes .

The applications of Oroxylin A span various fields due to its pharmacological properties:

- Pharmaceuticals: Used in formulations targeting cancer therapy and anti-inflammatory treatments.

- Nutraceuticals: Incorporated into dietary supplements for its antioxidant benefits.

- Cosmetics: Explored for use in skincare products due to its potential protective effects against oxidative damage.

Oroxylin A has been investigated for its interactions with various biological targets:

- Dopamine Reuptake Inhibition: It acts as a dopamine reuptake inhibitor, which may enhance cognitive functions.

- GABA Receptor Modulation: It serves as a negative allosteric modulator at the benzodiazepine site of the GABA A receptor, potentially influencing anxiety and sedation pathways .

- Enzyme Inhibition: Studies have demonstrated that Oroxylin A inhibits enzymes like cyclooxygenase-2 and inducible nitric oxide synthase, contributing to its anti-inflammatory effects .

Oroxylin A shares structural similarities with several other flavonoids. The following table highlights some comparable compounds along with their unique characteristics:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Baicalein | Dihydroxyflavone without methoxy group | Known for anti-inflammatory and antioxidant effects |

| Baicalin | Glycoside form of Baicalein | Exhibits immunomodulatory properties |

| Apigenin | Dihydroxyflavone similar structure | Potent anti-cancer effects |

| Luteolin | Dihydroxyflavone with different hydroxyl positioning | Exhibits strong anti-inflammatory activity |

| Chrysin | Flavone with similar backbone | Known for anxiolytic properties |

Oroxylin A stands out due to its unique combination of hydroxyl and methoxy groups which enhance its biological activity compared to these similar compounds. Its specific modulation of neurotransmitter systems also distinguishes it from others within the flavonoid class .

| Plant Species | Plant Family | Primary Tissue Location | Traditional Use | Reference |

|---|---|---|---|---|

| Scutellaria baicalensis | Lamiaceae | Root | Traditional Chinese Medicine | [1] [2] [3] |

| Oroxylum indicum | Bignoniaceae | Stem bark/Root bark | Ayurvedic Medicine | [1] [10] [11] [12] |

| Scutellaria lateriflora | Lamiaceae | Root/Leaves | Traditional Chinese Medicine | [1] [11] |

| Plagiochasma appendiculatum | Aytoniaceae | Whole plant | Liverwort species | [13] |

| Anchietea pyrifolia | Violaceae | Root | Traditional Medicine | [1] |

| Aster himalaicus | Asteraceae | Whole plant | Traditional Medicine | [1] |

Oroxylum indicum Bark Production

Oroxylum indicum (Linnaeus) Kurz, belonging to the Bignoniaceae family, represents another significant botanical source of oroxylin A, with the compound primarily concentrated in the stem bark and root bark tissues [1] [10] [11] [12]. This medicinally important tree species demonstrates a distinct pattern of oroxylin A accumulation compared to Scutellaria species, reflecting the independent evolution of flavonoid biosynthetic pathways across different plant families [10] [12].

The bark tissues of Oroxylum indicum contain oroxylin A alongside other characteristic flavonoids including baicalein, chrysin, and p-coumaric acid, creating a unique phytochemical profile [10]. Transcriptomic analysis of Oroxylum indicum root tissues has revealed the presence of extensive cytochrome P450 gene families, with 31 diverse full-length cytochrome P450 genes identified that may participate in the biosynthesis of specialized metabolites including oroxylin A [12].

The biosynthetic machinery in Oroxylum indicum involves differential expression patterns between young and old root tissues, with flavonoid pathway genes showing age-related regulation [12]. Cinnamyl-alcohol dehydrogenase demonstrates high abundance in the phenylpropanoid pathway, while naringenin chalcone synthase, flavone synthase, and flavonoid 3',5'-methyltransferase show elevated expression in flavonoid biosynthetic pathways [12]. The tissue-specific distribution of oroxylin A in Oroxylum indicum reflects the coordinated expression of transcription factor families, particularly MYB, basic helix-loop-helix, and WD40 transcription factors that regulate flavonoid biosynthesis [12].

The phylogenetic distribution of oroxylin A production across different plant families demonstrates convergent evolution of flavonoid O-methylation capabilities [10] [11]. While Scutellaria baicalensis and Oroxylum indicum both produce oroxylin A, their biosynthetic pathways have evolved independently, utilizing different enzymatic machinery and regulatory mechanisms to achieve similar chemical outcomes [12] [14].

Enzymatic Machinery in Flavonoid Metabolism

O-Methyltransferase Isoform Specificity

The biosynthesis of oroxylin A depends critically on specialized O-methyltransferase enzymes that exhibit remarkable isoform specificity for flavonoid substrates [15] [16] [17]. Two distinct types of O-methyltransferase families participate in oroxylin A formation, each with unique structural characteristics and catalytic properties that determine their substrate preferences and regioselectivity [15] [18] [16].

Type II O-methyltransferases represent the primary enzymatic machinery for oroxylin A biosynthesis in Scutellaria baicalensis [15] [16] [17]. These magnesium-dependent enzymes, ranging from 23 to 29 kilodaltons, demonstrate high specificity for flavones with adjacent hydroxyl groups on their aromatic rings [16]. SbPFOMT5 and SbPFOMT2 efficiently catalyze the methylation of baicalein at the C6 position to produce oroxylin A, with both enzymes showing similar kinetic properties and substrate preferences [15] [16] [17].

The catalytic mechanism of Type II O-methyltransferases involves the transfer of methyl groups from S-adenosyl-L-methionine to specific hydroxyl groups on flavonoid substrates [16]. Site-directed mutagenesis studies have identified five highly conserved amino acid residues that are essential for enzymatic activity: aspartic acid residues at positions corresponding to D121, D173, and D248, along with alanine at A174 and asparagine at N200 [18]. These residues participate directly in substrate binding and catalysis, with mutations resulting in dramatic reductions in enzymatic activity [18].

Table 2: O-Methyltransferase Enzyme Specificity in Oroxylin A Biosynthesis

| Enzyme Name | Enzyme Type | Source Organism | Methylation Position | Key Substrate | Conversion Rate | Reference |

|---|---|---|---|---|---|---|

| SbPFOMT5 | Type II OMT | Scutellaria baicalensis | C6, C8, C3' | Baicalein → Oroxylin A | High efficiency | [15] [16] [17] |

| SbPFOMT2 | Type II OMT | Scutellaria baicalensis | C6, C8, C3' | Flavones with adjacent OH | High efficiency | [15] [16] [17] |

| PaF6OMT | Type II OMT | Plagiochasma appendiculatum | C6 | Baicalein → Oroxylin A | 90% | [13] |

| SbFOMT5 | Type I OMT | Scutellaria baicalensis | C5, C6, C7 | Baicalein (multiple positions) | Variable | [15] [16] [17] |

| SbFOMT6 | Type I OMT | Scutellaria baicalensis | C7 | Baicalein, Norwogonin | High efficiency | [15] [16] [17] |

| IiOMT1 | Type II OMT | Isatis indigotica | C3', C5' | Luteolin, Isoorientin | High activity | [18] |

| IiOMT2 | Type II OMT | Isatis indigotica | C3', C5' | Luteolin, Isoorientin | High activity | [18] |

Type I O-methyltransferases complement the Type II enzymes in flavonoid methylation pathways, though they exhibit broader substrate specificity and different regioselectivity patterns [15] [16] [17]. SbFOMT5 demonstrates remarkable versatility, capable of methylating baicalein at C5, C6, and C7 positions, while SbFOMT6 shows high specificity for C7 methylation of both baicalein and norwogonin [15] [16] [17]. These larger enzymes, ranging from 38 to 43 kilodaltons, operate independently of metal cations and can accommodate substrates with diverse structural features [16].

The evolutionary relationship between Type I and Type II O-methyltransferases reflects distinct functional adaptations that have contributed to the chemical diversity of flavonoids in medicinal plants [15] [16]. Phylogenetic analysis reveals that both enzyme types have undergone extensive gene duplication and neofunctionalization events, leading to the specialized functions observed in contemporary biosynthetic pathways [15] [19].

Cytochrome P450-Mediated Modifications

Cytochrome P450 enzymes constitute essential components of the flavonoid biosynthetic machinery, catalyzing diverse oxidative transformations that contribute to the structural diversity of compounds like oroxylin A [20] [21] [22]. These heme-containing monooxygenases demonstrate remarkable catalytic versatility, utilizing molecular oxygen and electron donors to perform complex chemical modifications including hydroxylation, demethylation, and epoxidation reactions [20] [21].

The CYP82D subfamily represents a particularly important group of cytochrome P450 enzymes in Scutellaria species, with members demonstrating specialized functions in 6/8-hydroxylation of flavonoid substrates [22]. These enzymes have undergone extensive functional evolution and diversification, acquiring novel catalytic capabilities through gradual neofunctionalization processes [22]. The CYP82D enzymes exhibit broad substrate specificity, capable of catalyzing both hydroxylation reactions and the unprecedented 7-O-demethylation of flavonoid substrates [22].

Table 3: Cytochrome P450-Mediated Modifications in Flavonoid Biosynthesis

| Cytochrome P450 Family | Function in Flavonoid Pathway | Substrate Specificity | Catalytic Mechanism | Role in Scutellaria | Reference |

|---|---|---|---|---|---|

| CYP82D | 6/8-hydroxylation of flavonoids | Flavanone substrates | Hydroxylation, 7-O-demethylation | Flavonoid diversity generation | [22] |

| CYP450 (general) | Monooxygenation reactions | Various organic compounds | C-H activation, hydroxylation | Secondary metabolite modification | [20] [21] |

| C4H (CYP73A) | Cinnamic acid 4-hydroxylase | trans-cinnamic acid | Aromatic hydroxylation | Phenylpropanoid pathway | [8] |

| F3'H | Flavonoid 3'-hydroxylase | Flavonoids | B-ring hydroxylation | Flavonoid decoration | [8] |

The catalytic mechanism of cytochrome P450 enzymes involves a sophisticated eight-step reaction cycle that generates highly reactive iron-oxo intermediates capable of activating otherwise unreactive carbon-hydrogen bonds [20] [21]. The process begins with substrate binding, which induces conformational changes that displace water molecules and alter the spin state of the heme iron [21]. Sequential electron transfers from cytochrome P450 reductase or associated electron donors reduce the iron center and facilitate oxygen binding [21].

The formation of Compound I, an iron(IV) oxo species with an additional oxidizing equivalent delocalized over the porphyrin ring system, represents the key catalytic intermediate responsible for substrate oxidation [21]. This highly reactive species abstracts hydrogen atoms from substrate molecules, generating substrate radicals that subsequently rebound with hydroxyl radicals to form hydroxylated products [21]. The regioselectivity and stereoselectivity of these reactions depend on the precise positioning of substrates within the enzyme active site and the electronic properties of the heme environment [21].

Ancestral sequence reconstruction and functional validation studies have demonstrated that the evolution of CYP82D enzymes involved gradual acquisition of new catalytic functions, with contemporary enzymes exhibiting capabilities not present in their evolutionary predecessors [22]. This evolutionary process has contributed significantly to the chemical diversity of flavonoids observed in the genus Scutellaria, with different species producing distinct arrays of hydroxylated and methylated derivatives through the action of specialized cytochrome P450 variants [22] [23].

Evolutionary Development of 4'-Deoxyflavone Pathways

The evolutionary development of 4'-deoxyflavone biosynthetic pathways represents a remarkable example of specialized secondary metabolism evolution in the plant kingdom [6] [24]. The genus Scutellaria has undergone extensive genomic and enzymatic adaptations that have culminated in the production of unique bioactive compounds including oroxylin A through coordinated evolutionary mechanisms involving gene duplication, neofunctionalization, and regulatory innovation [6] [22] [19].

Table 4: Evolutionary Development of 4'-Deoxyflavone Pathways

| Evolutionary Mechanism | Target Genes/Enzymes | Functional Outcome | Evolutionary Timeframe | Evidence in Scutellaria | Reference |

|---|---|---|---|---|---|

| Gene Duplication | 4CL, OMT families | Pathway diversification | Recent evolutionary history | Multiple 4CL isoforms | [6] [19] |

| Tandem Duplication | SbPFOMT5, OMT genes | Gene amplification | Recent tandem events | Chromosome clustering | [15] [16] [6] |

| Neofunctionalization | CYP82D subfamily | New catalytic functions | Gradual evolutionary process | CYP82D functional diversity | [22] |

| Subfunctionalization | OMT Type I and II | Specialized functions | Post-duplication events | Type I/II OMT specialization | [15] [16] |

| Point Mutations | Cinnamate CoA ligase | Altered substrate specificity | Recent mutations | Modified 4CL function | [6] |

| Segmental Duplication | Flavonoid pathway genes | Enhanced gene expression | Ancient to recent | Genomic organization | [6] [19] |

Gene duplication events have played a fundamental role in the evolution of 4'-deoxyflavone pathways, with multiple rounds of whole genome duplication, segmental duplication, and tandem duplication contributing to the expansion of enzymatic capabilities [6] [19]. The Scutellaria baicalensis genome contains four genes encoding enzymes in the 4'-deoxyflavone pathway present as tandem repeats, facilitating increased gene expression and metabolic flux toward specialized metabolite production [6]. These duplicated genes have undergone subsequent diversification through point mutations and regulatory modifications that have optimized their functions for specific biosynthetic roles [6].

Comparative genomic analysis with closely related species in the order Lamiales, including Sesamum indicum and Salvia splendens, has revealed that the specialized metabolic pathway for 4'-deoxyflavone synthesis evolved specifically within the genus Scutellaria [6]. This evolutionary innovation involved the acquisition of new enzymatic functions through mutations in existing genes, particularly affecting the cinnamate coenzyme A ligase that gained novel substrate specificity essential for 4'-deoxyflavone production [6].

The neofunctionalization of cytochrome P450 enzymes represents a particularly striking example of evolutionary innovation in flavonoid metabolism [22]. The CYP82D subfamily has undergone extensive functional diversification, with contemporary enzymes exhibiting catalytic capabilities that differ substantially from their ancestral functions [22]. Phylogenetic analysis across 22 Scutellaria species has identified five distinct clades of CYP82D enzymes, each associated with different catalytic functions including novel 7-O-demethylation activities not previously observed in plant cytochrome P450 enzymes [22].

The evolution of O-methyltransferase gene families exemplifies how gene duplication followed by subfunctionalization has contributed to biosynthetic pathway complexity [15] [16] [19]. The separation of Type I and Type II O-methyltransferase functions represents a post-duplication evolutionary event that has allowed for specialized methylation patterns essential for oroxylin A formation [15] [16]. The recent tandem duplication and neofunctionalization of SbPFOMT5 has been particularly important for the high-level production of methylated 4'-deoxyflavones in Scutellaria baicalensis roots [15] [16].

Traditional isolation methodologies for Oroxylin A have evolved considerably from early extraction protocols to sophisticated separation techniques. These conventional approaches form the foundation upon which modern purification strategies are built, offering reliable methods for obtaining pure compound despite inherent limitations in efficiency and scalability [3] [4] [5].

Solvent Partitioning Strategies

Solvent partitioning represents the cornerstone of Oroxylin A isolation, utilizing the differential solubility characteristics of the compound across immiscible solvent systems. The fundamental principle relies on the partition coefficient between aqueous and organic phases, exploiting the amphiphilic nature of Oroxylin A with its hydroxyl groups conferring water solubility while the methoxy group and aromatic system provide organic solvent affinity [1] [6].

The initial isolation of Oroxylin A from Oroxylum indicum utilized alcohol percolation and distillation methods, yielding crude extracts that required extensive purification [5]. Subsequent developments introduced acetone extraction followed by crystallization, though this approach suffered from extremely low yields of only 0.86 percent [5]. More sophisticated solvent partitioning strategies emerged with the implementation of sequential extraction protocols.

A significant advancement came with the development of methanol-based extraction systems for industrial applications. The patented process involves extracting 100 kilograms of pulverized Oroxylum indicum bark with 80 percent methanol (volume per volume) to obtain aqueous methanol extracts [1] [7]. This aqueous methanol extract is subsequently dissolved in water to create a turbid solution, which undergoes liquid-liquid extraction using organic solvents including hexane, ethyl acetate, methanol, ethanol, chloroform, butanol, and acetone [1] [8].

The organic solvent fraction yields a yellow-brown powder containing Oroxylin A, while the aqueous fraction produces a brown powder rich in glucuronide derivatives [1] [8]. Ethyl acetate has emerged as the preferred organic solvent due to its optimal selectivity for flavonoid aglycones while minimizing co-extraction of polar impurities [8]. This process demonstrates the importance of carefully designed partitioning schemes that account for the polarity gradient of target compounds and related metabolites.

Advanced solvent partitioning approaches have incorporated Natural Deep Eutectic Solvents as environmentally friendly alternatives to conventional organic solvents [9]. Four different Natural Deep Eutectic Solvents, each containing citric acid combined with β-alanine, glucose, xylitol, or proline at 1:1 molar ratios with variable water content, demonstrated extraction yields 2 to 6 times higher than aqueous methanol for Oroxylin A [9]. The extractability was significantly influenced by water concentration in the Natural Deep Eutectic Solvents, with optimal performance observed at 20 to 60 percent water content [9].

Liquid-liquid extraction protocols for analytical applications typically employ acetone as the extraction solvent following sample acidification with hydrochloric acid [6]. This approach has proven particularly effective for plasma sample preparation, achieving good recovery rates and analytical precision suitable for pharmacokinetic studies [6]. The method involves pretreating acidified plasma samples through liquid-liquid extraction with acetone, followed by chromatographic analysis [6].

Counter-Current Chromatography Optimization

High-speed counter-current chromatography has revolutionized the purification of Oroxylin A, offering superior separation efficiency compared to conventional column chromatography while eliminating issues related to irreversible sample adsorption [3] [4] [10]. This liquid-liquid chromatographic technique utilizes centrifugal force to create a stable two-phase system, enabling continuous partitioning without solid support matrices [10].

The optimization of high-speed counter-current chromatography for Oroxylin A purification centers on solvent system selection and operational parameters. The most successful biphasic solvent system consists of n-hexane, ethyl acetate, n-butanol, and water in a 1:1:8:10 volume ratio [3] [4] [10]. This quaternary system provides optimal partition coefficients for the simultaneous separation of baicalein, wogonin, and Oroxylin A from Scutellaria baicalensis crude extracts [3] [4].

Operational parameters significantly influence separation performance and recovery yields. The protocol employs a stepwise flow rate strategy, beginning at 1.0 milliliters per minute and increasing to 2.0 milliliters per minute after 4 hours of operation [3] [4] [10]. This flow rate optimization ensures adequate separation resolution while maintaining reasonable processing times for preparative-scale operations [10].

From 500 milligrams of crude Scutellaria baicalensis extract, the optimized high-speed counter-current chromatography method yields 12.4 milligrams of Oroxylin A at 93.2 percent purity with a recovery rate of 92.5 percent [3] [4] [10]. These results represent a significant improvement over traditional column chromatography approaches, which often suffer from sample losses due to irreversible adsorption on silica gel supports [11].

The retention of stationary phase during high-speed counter-current chromatography operation is critical for maintaining separation efficiency. Optimal stationary phase retention of approximately 51 percent has been achieved with the n-hexane-ethyl acetate-n-butanol-water system [10]. This level of retention ensures stable partition equilibria throughout the separation process while providing adequate mobile phase flow for compound elution [10].

Counter-current chromatography has been further enhanced through the development of linear gradient solvent systems for complex natural product mixtures [12]. A comprehensive gradient approach utilizes sequential elution with increasingly polar mobile phases, starting with the upper organic phase of n-hexane-acetonitrile-water (10:2:8 volume ratio), followed by ethyl acetate-acetonitrile-water, and concluding with water-saturated n-butanol-acetonitrile-water systems [12]. This gradient approach achieves high recovery yields of 98.3 percent while providing superior resolution for compounds spanning wide polarity ranges [12].

Centrifugal partition chromatography represents an advanced variant of counter-current chromatography that offers enhanced separation capacity and improved scalability [12]. The technique employs similar principles but with improved rotor designs that provide better phase mixing and separation efficiency [12]. Linear gradient elution protocols in centrifugal partition chromatography have demonstrated exceptional performance for bioassay-guided isolation of flavonoids from complex plant extracts [12].

Modern Synthetic Approaches

Contemporary synthetic methodologies for Oroxylin A production have shifted toward more efficient and environmentally sustainable approaches, emphasizing semi-synthetic routes from abundant natural precursors and optimized total synthesis strategies [13] [14] [15]. These modern approaches address the limitations of traditional extraction methods while providing scalable alternatives for pharmaceutical applications [16] [17].

Semi-Synthesis from Baicalin Precursors

Semi-synthetic approaches utilizing baicalin as the starting material have emerged as the most practical and efficient methods for Oroxylin A production [13] [14] [15] [17]. Baicalin, a naturally abundant flavonoid glucuronide representing a major constituent of Scutellaria baicalensis, offers several advantages including low cost (approximately $60 per kilogram), high availability, and structural similarity to the target compound [15] [17].

The Keio University approach represents a sophisticated six-step semi-synthetic route achieving 62 percent overall yield from baicalin [13] [18]. The synthesis begins with controlled hydrolysis of the glycosidic bond using a mixture of water and concentrated sulfuric acid in a 5:2 ratio at 121 degrees Celsius for 40 minutes [13] [18]. This hydrolysis is performed in a high-pressure steam sterilizer to ensure precise temperature and reaction time control [13] [18].

Subsequent acetylation of the crude hydrolysis product furnishes baicalein 6,7-diacetate on a preparative scale with excellent reproducibility [13] [18]. The key innovation involves site-selective protection of the C-7 position with a methoxymethyl group, taking advantage of an unexpected sequential migration of acetyl groups among the C-5, C-6, and C-7 positions under basic conditions [13] [18]. This acetyl migration phenomenon enables selective protection strategies that would otherwise require complex multi-step procedures [13] [18].

The removal of the two remaining acetyl groups followed by site-selective methylation at the C-6 position produces 5-hydroxy-6-methoxy-7-methoxymethoxyflavone (Oroxylin A C-7 methoxymethyl ether) [13] [18]. Final deprotection of the methoxymethyl ether yields pure Oroxylin A, completing the six-step sequence with an overall yield of 62 percent [13] [18].

A simplified one-pot approach offers an alternative semi-synthetic strategy with improved environmental credentials and scalability [15] [17]. This method treats baicalin with a catalytic amount of concentrated sulfuric acid in methanol solution, followed by sodium borohydride reduction [15] [17]. The process requires sufficient methanol volume to ensure complete dissolution of baicalin, with concentrations not less than 25 milligrams per milliliter to prevent gel formation [15].

The one-pot protocol involves heating baicalin (10.0 grams, 22.4 millimoles) in methanol (400 milliliters) with catalytic sulfuric acid (0.05 milliliters) at reflux temperature for 4 hours [15]. After cooling to 0 degrees Celsius, sodium borohydride (8.51 grams, 224 millimoles) is added portionwise over 1 hour [15]. The reaction mixture is stirred for an additional 2 hours at 25 degrees Celsius before quenching with 10 percent acetic acid in water [15].

Work-up involves evaporation of the solvent, suspension of the residue in water-methanol (5:1 volume ratio), and acidification to pH 4 with 1 Normal hydrochloric acid [15]. The desired product precipitates and is collected by filtration, washed with cold water, and dried in vacuo to yield 6.97 grams (72 percent) of Oroxylin A [15]. This approach demonstrates the feasibility of large-scale production with excellent atom economy and minimal waste generation [15] [17].

Total Synthesis Route Development

Total synthesis approaches for Oroxylin A provide complete synthetic control over the manufacturing process, enabling access to the compound independent of natural source availability [19] [20] [21]. However, these methods face significant challenges related to regioselectivity, overall efficiency, and cost-effectiveness compared to semi-synthetic alternatives [21].

Classical total synthesis routes typically commence with readily available phenolic starting materials and employ flavone construction strategies [19] [22]. One approach involves the condensation of phenolic compounds with suitable aldehydes under acidic conditions to form the chromen-7-yl structure . This is followed by glycosylation using protected sugar derivatives in the presence of glycosylation catalysts such as silver triflate . Final deprotection under mild acidic or basic conditions yields the target compound .

An alternative total synthesis strategy involves demethylation of 5,6,7-trimethoxy-2-phenyl-4H-chromen-4-one using hydrogen bromide in acetic acid [20] [22]. This approach treats the fully methylated precursor (0.20 grams, 0.64 millimoles) with 47 percent hydrogen bromide (5 milliliters) and glacial acetic acid (10 milliliters) under reflux conditions for 2 hours [20]. The reaction mixture is carefully poured onto crushed ice (200 grams), and the resulting yellow precipitate is filtered and collected [20].

Recrystallization from ethanol affords 160 milligrams (88 percent yield) of Oroxylin A with a melting point of 203-204 degrees Celsius [20]. Characterization by proton nuclear magnetic resonance spectroscopy in dimethyl sulfoxide-d6 shows signals at 3.91 (3H, singlet), 6.94 (1H, singlet), 6.98 (1H, singlet), 7.59 (3H, multiplet), 8.10 (2H, doublet, J=6.3 Hertz), 8.77 (1H, singlet), and 12.49 (1H, singlet) parts per million [20].

However, significant concerns regarding structural identity have emerged with various total synthesis approaches [21]. Many published synthetic routes claiming to produce Oroxylin A have actually yielded the regioisomer Negletein, which was misinterpreted as the target compound [21]. This structural ambiguity has necessitated the development of unambiguous synthetic methods with rigorous structural confirmation through nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis [21].

A novel semi-synthetic approach addresses these structural ambiguity issues through careful reaction design and comprehensive characterization [21]. This method provides straightforward and scalable access to authentic Oroxylin A with structure unambiguously secured by advanced analytical techniques [21]. The approach also encompasses synthesis of glycosylated derivatives such as Oroxylin A glucoside methyl ester, which possesses marked pharmacological importance [21].

Biotransformation approaches using engineered microorganisms represent an emerging frontier in Oroxylin A synthesis [24] [25]. Escherichia coli harboring the O-methyltransferase POMT-9 can convert baicalein to Oroxylin A with high regioselectivity [24]. This biotransformation produces approximately 50.3 milligrams per liter of Oroxylin A (177 micromolar) from 54 milligrams per liter baicalein (200 micromolar) [24].

Advanced microbial synthesis has been achieved using Pichia pastoris with complete biosynthetic pathway assembly [25]. This approach enables de novo production of Oroxylin A from simple carbon sources, achieving titers of 339.5 milligrams per liter for the first time [25]. The system employs pathway modularization and fine-tuning transcriptional control to minimize byproduct accumulation and optimize target compound production [25].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of Oroxylin A presents numerous technical, economic, and regulatory challenges that must be systematically addressed to enable commercial viability [1] [14] [26]. These challenges span multiple domains including raw material procurement, process optimization, quality assurance, environmental compliance, and market considerations [27] [28].

Raw material availability represents a fundamental constraint for natural product-based production of Oroxylin A [1] [5]. The limited geographical distribution of Oroxylum indicum and seasonal variations in active compound content create supply chain vulnerabilities that can significantly impact production consistency [5]. Alternative source materials, particularly Scutellaria baicalensis, offer more reliable supply chains due to established cultivation practices and higher content of related flavonoids [3] [5].

Seasonal variation in plant material quality poses additional challenges for consistent production [9]. The concentration of Oroxylin A and related compounds fluctuates significantly throughout growing seasons, necessitating sophisticated quality control protocols and standardized harvesting practices [29]. Implementation of controlled cultivation programs and good agricultural practices can mitigate some of these variations, though such programs require substantial investment and long-term commitment [9].

Extraction efficiency challenges stem from the relatively low natural abundance of Oroxylin A in source materials [5] [10]. Traditional extraction methods typically yield less than 1 percent of the target compound from crude plant extracts, making large-scale operations economically challenging [5]. Advanced extraction technologies including supercritical fluid extraction, accelerated solvent extraction, and Natural Deep Eutectic Solvents offer improved efficiency but require significant capital investment and technical expertise [30] [9].

Solvent consumption and waste generation present major environmental and economic concerns for industrial operations [12] [9]. Conventional extraction processes require large volumes of organic solvents, generating substantial waste streams that necessitate expensive treatment and disposal [31]. Green extraction technologies using Natural Deep Eutectic Solvents and other environmentally benign solvents address these concerns but may require process modifications and validation studies [9].

Purification challenges arise from the similar polarities and chemical properties of Oroxylin A and related flavonoids present in plant extracts [10] [29]. Conventional column chromatography suffers from sample losses due to irreversible adsorption, poor resolution, and limited scalability [10]. High-speed counter-current chromatography offers superior performance but requires specialized equipment and operational expertise that may not be readily available in all manufacturing facilities [10] [12].

Scale-up synthesis challenges predominantly affect semi-synthetic and total synthetic approaches [16] [27]. Laboratory-scale reactions often employ conditions that are impractical or unsafe for large-scale operations, including exotic reagents, extreme temperatures, or lengthy reaction times [18] [27]. Process intensification through continuous flow chemistry and other advanced manufacturing technologies can address some of these limitations while improving safety and efficiency [31].

Regioselectivity issues in synthetic approaches create additional complexity for industrial implementation [21]. Many synthetic routes suffer from poor selectivity, generating regioisomers and other impurities that complicate purification and quality control [21]. Development of highly selective synthetic methods, potentially incorporating enzymatic transformations, represents a key area for process improvement [24] [25].

Cost considerations significantly influence the economic viability of different production approaches [15] [17]. Natural extraction processes incur high costs related to raw material procurement, solvent consumption, and waste treatment [15]. Semi-synthetic approaches from baicalin offer improved economics due to the low cost and high availability of the starting material, though they still require optimization for industrial implementation [15] [17].

Quality control and analytical method development represent critical requirements for pharmaceutical applications [32]. The structural similarity between Oroxylin A and related compounds necessitates sophisticated analytical methods capable of unambiguous identification and quantification [21] [33]. Liquid chromatography-tandem mass spectrometry methods have been developed and validated for this purpose, though they require specialized instrumentation and technical expertise [32] [6].

Regulatory compliance challenges vary depending on the intended application and target markets [8]. Pharmaceutical applications require compliance with current good manufacturing practices, extensive documentation, and validation studies that significantly increase development costs and timelines [8]. Nutraceutical applications may have less stringent requirements but still necessitate adherence to applicable regulations and standards [8].

Environmental impact considerations increasingly influence industrial process selection and design [9]. Traditional extraction and synthesis methods generate substantial waste streams and consume large quantities of organic solvents [31]. Implementation of green chemistry principles, including atom-economical synthetic routes and environmentally benign solvents, addresses these concerns while potentially providing economic benefits [15] [9].

Market demand fluctuations and limited current applications constrain investment in large-scale production facilities [34] [28]. The pharmaceutical market for Oroxylin A remains relatively small, though growing interest in its therapeutic potential may drive future demand [34]. Development of new applications and formulations could justify the significant capital investment required for industrial-scale production [28].

Process optimization for industrial implementation requires extensive development work to address issues related to scalability, safety, environmental impact, and cost-effectiveness [16] [27]. This includes optimization of reaction conditions, solvent systems, purification protocols, and quality control procedures [16]. Pilot-scale studies and process validation are essential components of this development work [27].

The integration of biotransformation approaches using engineered microorganisms presents unique challenges related to biocontainment, fermentation optimization, and downstream processing [24] [25]. While these approaches offer potential advantages in terms of selectivity and environmental impact, they require specialized facilities and expertise that may not be readily available [25].

Technology transfer from academic research to industrial implementation often encounters significant obstacles related to intellectual property, technical documentation, and process reproducibility [18] [27]. Successful commercialization requires close collaboration between research institutions and industrial partners to address these challenges systematically [27].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Dates

2. Lee, J.Y., and Park, W. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid. Exp. Ther. Med. 12(1), 151-156 (2016).

3. Cheng, Y., Zhao, K., Li, G., et al. Oroxylin A inhibits hypoxia-induced invasion and migration of MCF-7 cells by suppressing the Notch pathway. Anticancer Drugs 25(7), 778-789 (2014).

4. Liu, X.Y., Lv, X., Wang, P., et al. Inhibition of UGT1A1 by natural and synthetic flavonoids. Int. J. Biol. Macromol. 126, 653-661 (2019).

5. Bai, J., Zhao, S., Fan, X., et al. Inhibitory effects of flavonoids on P-glycoprotein in vitro and in vivo: Food/herb-drug interactions and structure-activity relationships. Toxicol. Appl. Pharmacol. 369, 49-59 (2019).